molecular formula C13H9Br2NO2 B310782 2,5-dibromo-N-(4-hydroxyphenyl)benzamide

2,5-dibromo-N-(4-hydroxyphenyl)benzamide

Cat. No.: B310782
M. Wt: 371.02 g/mol
InChI Key: JVJQKSIPJNIION-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(4-hydroxyphenyl)benzamide is a halogenated benzamide derivative characterized by bromine substituents at the 2- and 5-positions of the benzamide core and a 4-hydroxyphenyl group attached via an amide linkage.

Properties

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

IUPAC Name

2,5-dibromo-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H9Br2NO2/c14-8-1-6-12(15)11(7-8)13(18)16-9-2-4-10(17)5-3-9/h1-7,17H,(H,16,18)

InChI Key

JVJQKSIPJNIION-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H7Br2Cl2NO2
Molecular Weight: 439.9 g/mol
IUPAC Name: 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide

The compound features a complex structure that includes multiple halogen substituents and a hydroxyl group, contributing to its biological activity.

Transthyretin Amyloidogenesis Inhibition

One of the primary applications of 2,5-dibromo-N-(4-hydroxyphenyl)benzamide is its role as a transthyretin amyloidogenesis inhibitor . Research indicates that this compound exhibits moderate potency and selectivity in inhibiting the formation of amyloid fibrils associated with transthyretin (TTR) amyloidosis. A study demonstrated that modifications to the aryl substructure could enhance its inhibitory effects while avoiding undesirable interactions with thyroid hormone receptors and cyclooxygenase-1 (COX-1) .

Study Reference Findings
The compound showed a selective inhibition profile against TTR amyloidogenesis.
Structural analysis revealed optimal binding interactions with TTR.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Hydroxy-benzamide derivatives, including this compound, have shown promising results in inhibiting bacterial growth. Studies suggest that these compounds can be effective against various microbial strains, making them potential candidates for developing new antimicrobial agents .

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Potential in Cancer Treatment

Recent investigations have highlighted the potential of this compound in cancer therapy. The structural features of this compound may contribute to its efficacy in targeting cancer cells. For instance, studies have indicated that similar benzamide derivatives can induce apoptosis in liver cancer cells .

Case Study 1: Inhibition of TTR Amyloid Fibril Formation

In a detailed study involving various derivatives of benzamide compounds, this compound was identified as a key player in inhibiting TTR amyloid fibril formation. The research utilized high-resolution X-ray crystallography to analyze the binding interactions between the compound and TTR, confirming its role as an effective inhibitor .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of hydroxy-benzamide derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This study emphasized the need for further exploration into the structure-activity relationship of these compounds to enhance their antimicrobial properties .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Bromine Substituents
  • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8): Features a single bromine at position 4 and methoxy groups on the phenyl ring.
  • 2,5-Dibromo-N-(4-hydroxyphenyl)benzamide: Dual bromine atoms increase electron-withdrawing effects, which may stabilize the aromatic ring and influence binding to biological targets (e.g., enzymes or receptors). This contrasts with monobrominated analogs like C8, where electronic effects are less pronounced .
Hydroxyphenyl vs. Methoxyphenyl Groups
  • N-(4-Hydroxyphenyl)maleimide (13): Exhibits an IC50 of 12.9 μM for monoacylglycerol lipase (MGL) inhibition.
  • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8) : The methoxy substituents in C8 increase lipophilicity, as evidenced by its higher logP compared to hydroxyphenyl analogs. This may explain differences in pharmacokinetic profiles .
Cytotoxic Activity
  • N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide : Demonstrates IC50 values of 1.83 μM (prostate cancer, PC-3) and 1.65 μM (ovarian cancer, OVCAR-03). The 4-hydroxyphenyl group here likely participates in hydrogen bonding with cellular targets, enhancing cytotoxicity .
  • Alkoxy-Substituted Triazoles (14–16) : Show improved inhibitory potency (IC50 = 5.75–6.92 μM) compared to hydroxyphenyl derivatives, suggesting that lipophilic substituents may enhance target engagement in certain contexts .
Enzyme Inhibition
  • N-(4-Hydroxyphenyl)maleimide (13) : Retains selectivity for MGL over fatty acid amide hydrolase (FAAH) with a selectivity factor of 100–300. This highlights the role of the hydroxyl group in achieving enzyme specificity .

Spectral and Physicochemical Properties

IR Spectroscopy
  • Hydrazinecarbothioamides (4–6) : Exhibit C=O stretching vibrations at 1663–1682 cm⁻¹ and C=S bands at 1243–1258 cm⁻¹. The absence of C=O in triazole derivatives (7–9) confirms structural conversion .
  • This compound : Expected to show a C=O stretch near 1660 cm⁻¹ (similar to hydrazinecarbothioamides) and O-H stretching from the hydroxyphenyl group at ~3150–3300 cm⁻¹ .
NMR Data
  • Compound C8 : 13C NMR signals at δ 166.3 (amide C=O) and δ 55.8 (methoxy groups) .
  • Hypothesized 2,5-Dibromo Analog: Bromine substituents would deshield adjacent carbons, shifting aromatic signals upfield compared to non-halogenated analogs.

Data Table: Key Properties of Structural Analogs

Compound Name Substituents Biological Activity (IC50) Key Spectral Features
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8) 4-Br, 3,5-OCH₃ Not reported 13C NMR: δ 166.3 (C=O), δ 55.8 (OCH₃)
N-(4-Hydroxyphenyl)maleimide (13) 4-OH 12.9 μM (MGL inhibition) IR: νC=O ~1680 cm⁻¹
N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide 4-OH, Cl-benzylidene 1.65–1.83 μM (cancer cells) Not reported
S-Alkylated Triazoles (14–16) Alkoxy groups 5.75–6.92 μM (MGL inhibition) IR: νC=S ~1250 cm⁻¹

Preparation Methods

Direct Amidation via Acid Chloride

This classical method involves the reaction of 2,5-dibromobenzoyl chloride with 4-hydroxyaniline in anhydrous conditions:

  • Reaction Setup :

    • Dissolve 4-hydroxyaniline (1.0 equiv) in DCM under nitrogen.

    • Add TEA (1.2 equiv) dropwise to deprotonate the amine.

    • Slowly introduce 2,5-dibromobenzoyl chloride (1.05 equiv) via syringe.

  • Reaction Conditions :

    • Stir at 0–5°C for 1 hour, then warm to room temperature for 12–18 hours.

    • Monitor progress via TLC (eluent: ethyl acetate/hexane 3:7).

  • Workup :

    • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

    • Concentrate under reduced pressure to obtain crude product.

Table 2: Yield Optimization by Solvent and Temperature

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
DCM25187895
THF40128293
DMF25246590

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents (e.g., DCC, EDCl) facilitate amide bond formation:

  • Activation of Carboxylic Acid :

    • Suspend 2,5-dibromobenzoic acid (1.0 equiv) in DCM.

    • Add EDCl (1.1 equiv) and HOBt (1.1 equiv), stir for 30 minutes.

  • Amine Coupling :

    • Introduce 4-hydroxyaniline (1.0 equiv) and TEA (2.0 equiv).

    • Stir at room temperature for 24 hours.

  • Purification :

    • Filter precipitated urea derivatives, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane 1:1).

Advantages : Avoids handling corrosive acid chlorides; suitable for thermally labile compounds.

Industrial-Scale Production and Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

  • Continuous Flow Setup :

    • Pump 2,5-dibromobenzoyl chloride (0.5 M in THF) and 4-hydroxyaniline (0.55 M in THF) into a T-mixer.

    • Combine with TEA (0.6 M) in a tubular reactor (residence time: 10 minutes at 50°C).

  • In-Line Quenching and Separation :

    • Pass the reaction mixture through a static mixer with aqueous NaHCO₃.

    • Separate organic phase via centrifugal liquid-liquid extraction.

Table 3: Comparative Metrics for Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time18 hours10 minutes
Yield78%85%
Solvent Consumption500 mL/g product150 mL/g product
Energy InputHighModerate

Purification and Analytical Validation

Recrystallization

  • Solvent System : Ethanol/water (7:3) at 60°C.

  • Procedure : Dissolve crude product in hot ethanol, add water dropwise until cloudiness appears, then cool to 4°C.

  • Outcome : White crystalline solid with ≥98% purity (HPLC).

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent Gradient : Hexane → ethyl acetate/hexane (1:1).

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, OH), 8.1–7.4 (m, aromatic protons).

    • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).

Challenges and Troubleshooting

Common Side Reactions

  • Hydrolysis of Acid Chloride : Mitigated by maintaining anhydrous conditions.

  • Oxidation of 4-Hydroxyaniline : Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere.

Yield-Limiting Factors

  • Stoichiometric Imbalance : Excess 2,5-dibromobenzoyl chloride (1.05 equiv) compensates for hydrolysis.

  • Incomplete Mixing : Ultrasonic agitation or high-shear mixing improves reagent interaction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,5-dibromo-N-(4-hydroxyphenyl)benzamide, and how can reaction yields be systematically improved?

  • Methodological Answer :

  • Route Selection : Start with Ullmann coupling or Buchwald-Hartwig amination to form the benzamide core, given the bromine substituents’ electron-withdrawing effects. Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for coupling efficiency .
  • Optimization : Apply factorial design (e.g., 2³ design) to test variables: catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene). Analyze yield variance via ANOVA .
  • Example Table :
Catalyst (mol%)Temp (°C)SolventYield (%)
1.0100DMF72
1.5110Toluene65

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • Characterization :
  • NMR : Compare ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G*) to confirm bromine-induced deshielding .
  • Mass Spec : Use high-resolution ESI-MS to distinguish isotopic patterns (²⁷Br/⁸¹Br) and validate molecular ion peaks .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) for bond-length/angle consistency if single crystals are obtained .

Advanced Research Questions

Q. How can the bromine substituents’ electronic effects on biological activity be mechanistically explored?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2,5-dichloro or unsubstituted benzamides) and compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase). Use Hammett plots to correlate substituent σ values with activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess halogen bonding interactions with target proteins. Compare binding energies of Br vs. H substituents .

Q. What strategies resolve contradictions in reported biological activities of halogenated benzamides across studies?

  • Methodological Answer :

  • Meta-Analysis Framework :

Variable Audit : Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, incubation time), and purity (>95% by HPLC) across studies .

Reproducibility Protocol : Replicate key studies under standardized conditions (e.g., OECD Guidelines 423) with triplicate runs .

  • Controlled Testing : Design a multi-lab collaborative study to isolate confounding variables (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .

Q. How can crystallographic data inform the design of derivatives with enhanced stability or solubility?

  • Methodological Answer :

  • Crystal Engineering : Analyze X-ray diffraction data (e.g., CCDC 1828960 ) to identify hydrogen-bonding motifs (O-H⋯O/N). Modify substituents (e.g., –NO₂ for solubility) without disrupting crystal packing.
  • Thermodynamic Profiling : Use differential scanning calorimetry (DSC) to correlate melting points (mp) with lattice energies. For example, bulky groups increase mp but reduce solubility .

Theoretical & Methodological Considerations

Q. What theoretical frameworks guide the exploration of this compound’s reactivity in heterogeneous catalysis?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Suzuki-Miyaura cross-coupling reactions. Compare activation energies (ΔG‡) for Br vs. other leaving groups (e.g., OTf) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-Br bond cleavage) in catalytic cycles .

Q. How should researchers design experiments to investigate this compound’s potential as a photosensitizer?

  • Methodological Answer :

  • Photophysical Profiling : Measure UV-vis absorption/emission spectra (λmax, ε) and triplet quantum yields via laser flash photolysis. Compare with rose bengal as a reference .
  • Mechanistic Probes : Use radical scavengers (e.g., NaN₃ for singlet oxygen) to elucidate reactive oxygen species (ROS) generation pathways .

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